molecular formula C12H7Cl4N B599889 4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL CAS No. 108736-09-0

4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL

Katalognummer: B599889
CAS-Nummer: 108736-09-0
Molekulargewicht: 306.995
InChI-Schlüssel: XJNJLLYBYYEFRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL is a chemical compound with the molecular formula C₁₂H₇Cl₄N and a molecular weight of 307.003 g/mol . It is a derivative of biphenyl, characterized by the presence of four chlorine atoms and an amino group attached to the biphenyl structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL typically involves the chlorination of biphenyl followed by the introduction of an amino group. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic applications, including its role as an inhibitor of certain enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL is unique due to the presence of both chlorine atoms and an amino group on the biphenyl structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

108736-09-0

Molekularformel

C12H7Cl4N

Molekulargewicht

306.995

IUPAC-Name

2,5-dichloro-4-(2,5-dichlorophenyl)aniline

InChI

InChI=1S/C12H7Cl4N/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H,17H2

InChI-Schlüssel

XJNJLLYBYYEFRR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.